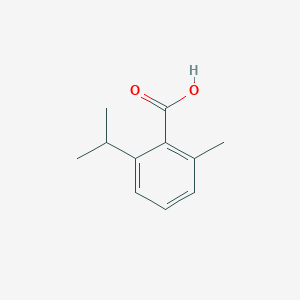

2-Isopropyl-6-methylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)9-6-4-5-8(3)10(9)11(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONVHNWCIYFHPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Isopropyl 6 Methylbenzoic Acid and Its Derivatives

Established Synthetic Routes for Substituted Benzoic Acids

The preparation of substituted benzoic acids can be achieved through various classical and contemporary synthetic transformations. These methods range from direct functionalization of the aromatic ring to the construction of the acid from other precursors.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org The alkylation variant introduces an alkyl group using an alkyl halide, alkene, or alcohol in the presence of a catalyst. wikipedia.orgbyjus.com

However, direct Friedel-Crafts alkylation of benzoic acid itself is generally not feasible. The carboxylic acid group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. libretexts.orgutexas.edu Furthermore, the Lewis acid catalyst required for the reaction can form a complex with the carboxyl group or other deactivating substituents like amino groups, which places a positive charge adjacent to the ring and further inhibits the reaction. wikipedia.orglibretexts.org Consequently, this method is not a direct route to synthesizing alkylated benzoic acids like 2-isopropyl-6-methylbenzoic acid from benzoic acid.

In a typical Friedel-Crafts alkylation, an alkyl halide such as isopropyl chloride reacts with a strong Lewis acid catalyst, like aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃), to generate an electrophilic carbocation. byjus.commasterorganicchemistry.com This carbocation is then attacked by the electron-rich aromatic ring. byjus.com The reactivity of haloalkanes in this reaction increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I). libretexts.org

The mechanism proceeds in three main steps:

Formation of a carbocation electrophile from the reaction between the alkyl halide and the Lewis acid catalyst. byjus.com

Attack of the aromatic ring on the carbocation, forming a cyclohexadienyl cation intermediate, also known as an arenium ion. byjus.com

Deprotonation of the intermediate to restore aromaticity and regenerate the catalyst. byjus.com

A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation, which can lead to a mixture of products. libretexts.orgmasterorganicchemistry.com Another drawback is polyalkylation, where the newly added electron-donating alkyl group activates the ring, making it more susceptible to further alkylation than the starting material. libretexts.org

| Catalyst Type | Example(s) | Role in Reaction |

| Lewis Acids | AlCl₃, FeCl₃, SbCl₅, BF₃ | Generation of an electrophilic carbocation from an alkyl halide. byjus.comlibretexts.org |

| Brønsted Acids | H₂SO₄, p-Toluenesulfonic acid | Protonation of alkenes or alcohols to form a carbocation. stackexchange.com |

Decarboxylative halogenation, or halodecarboxylation, is a fundamental transformation that converts carboxylic acids into organic halides through the cleavage of a carbon-carbon bond and the release of carbon dioxide. nih.govacs.org This method is not for synthesizing carboxylic acids but rather for using them as precursors to other valuable compounds. acs.org The reaction provides a one-pot conversion of relatively inexpensive and readily available carboxylic acids into useful organic halides. acs.org

The classic example is the Hunsdiecker reaction, which traditionally involves the reaction of a pre-formed anhydrous silver carboxylate salt with bromine. pku.edu.cn Modern advancements have led to the development of more practical methods using different metal salts and halogen sources, often catalyzed by light or other initiators. acs.orgpku.edu.cn For instance, light irradiation has been shown to significantly improve the reaction rates and yields of aromatic bromides. nih.govacs.org While various electron-poor aromatic acids undergo this reaction in good to excellent yields, electron-rich substrates may yield polybrominated products. nih.govacs.org

| Reaction Name | Description | Key Reagents |

| Hunsdiecker Reaction | The reaction of a silver salt of a carboxylic acid with a halogen. pku.edu.cn | Silver carboxylate, Bromine (Br₂) |

| Cristol-Firth-Modification | A modification using mercuric oxide and the halogen. | HgO, Halogen |

| Photocatalytic Halodecarboxylation | Uses visible light and a photocatalyst for the transformation. researchgate.net | Photocatalyst, Halogen source, Light |

A modern and efficient method for synthesizing aromatic carboxylic acids involves the copper-catalyzed aerobic oxidation of various aryl precursors. rsc.orgrsc.org These reactions are advantageous as they often use molecular oxygen from the air as the terminal oxidant, making them environmentally benign. nih.gov Copper's various oxidation states and its ability to interact with numerous functional groups make it a versatile catalyst for a broad range of oxidation reactions. nih.govacs.org

One effective protocol uses an inexpensive catalyst system of copper(I) iodide (CuI) and L-proline to synthesize aromatic carboxylic acids from readily available aryl halides and malononitrile. rsc.orgrsc.org The reaction proceeds through a cascade of sequential Ullmann-type coupling, aerobic oxidation, and hydrolysis to afford the desired carboxylic acids in moderate to good yields. rsc.org This method demonstrates good tolerance for various functional groups on the aryl halide substrate. rsc.orgrsc.org Another approach involves the copper-catalyzed aerobic oxidative decarboxylation of phenylacetic acids to produce aromatic aldehydes or ketones. acs.org

| Catalyst/Ligand | Substrate | Oxidant | Conditions | Product | Yield |

| CuI / L-proline | Iodobenzene | Air | Cs₂CO₃, DMSO, 140 °C | Benzoic acid | 85% rsc.org |

| CuI / L-proline | 1-Iodonaphthalene | Air | Cs₂CO₃, DMSO, 140 °C | 1-Naphthoic acid | 76% rsc.org |

| CuI / L-proline | 4-Chlorobromobenzene | Air | Cs₂CO₃, DMSO, 140 °C | 4-Chlorobenzoic acid | 81% rsc.org |

| CuI / L-proline | 4-Methyliodobenzene | Air | Cs₂CO₃, DMSO, 140 °C | 4-Methylbenzoic acid | 82% rsc.org |

Friedel-Crafts Alkylation of Benzoic Acid Derivatives

Regioselective Synthetic Strategies

Achieving the desired substitution pattern on an aromatic ring, especially for polysubstituted compounds, requires high regiocontrol. Regioselective strategies are designed to direct incoming substituents to specific positions on the ring.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this method, a directing group on the aromatic ring guides a strong base to deprotonate a specific, adjacent (ortho) position. The resulting organometallic intermediate, typically an aryllithium species, can then react with various electrophiles to introduce a wide range of substituents. organic-chemistry.orgnih.gov

The carboxylate group itself can serve as an effective directing group. organic-chemistry.orgnih.gov For example, unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the position ortho to the carboxylate group by using sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. organic-chemistry.orgnih.gov Interestingly, changing the base system to n-butyllithium (n-BuLi)/potassium tert-butoxide (t-BuOK) can reverse the regioselectivity, directing metalation to the position ortho to the methoxy (B1213986) group. organic-chemistry.orgnih.gov This tunability allows for the precise synthesis of contiguously substituted benzoic acids that are often difficult to prepare by other means. organic-chemistry.orgacs.orgnih.gov This methodology is highly valuable for building complex aromatic structures like this compound, where substituents are positioned ortho to the carboxylic acid function.

| Directing Group | Base/Solvent | Electrophile (E) | Resulting Product |

| -COOH (-COOLi) | s-BuLi / TMEDA / THF | E⁺ | 2-E-Substituted Benzoic Acid organic-chemistry.org |

| -OMe | n-BuLi / t-BuOK | E⁺ | Ortho-to-methoxy substitution organic-chemistry.org |

| -CON(i-Pr)₂ | s-BuLi / TMEDA | E⁺ | 2-E-Substituted Benzamide |

Green Chemistry and Sustainable Synthetic Pathways

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of benzoic acid and its derivatives.

Microwave-Assisted Synthesis of Substituted Benzoic Acids (Insights from 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid)

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. ajrconline.orgub.edu This technique has been successfully applied to the synthesis of coordination complexes involving substituted salicylic (B10762653) acids, such as 2-hydroxy-6-isopropyl-3-methylbenzoic acid. ub.eduresearchgate.net

In one study, the microwave-assisted synthesis of a manganese complex using 2-hydroxy-6-isopropyl-3-methylbenzoic acid as a ligand was achieved in just 5 minutes at 140°C, yielding a 23% of an octanuclear Mn(II)/Mn(III) complex. ucr.ac.cr This is significantly faster than traditional bench-top methods. The use of microwave irradiation can enhance the solubility of reactants and promote crystallization, leading to higher purity products. While this example focuses on a derivative, the principles are applicable to the synthesis of other substituted benzoic acids, suggesting that microwave-assisted methods could be a viable green route for the production of this compound itself.

The following table summarizes the conditions and outcomes of a microwave-assisted synthesis involving a derivative of the target compound.

| Reactant | Conditions | Product | Yield | Reference |

| 2-hydroxy-6-isopropyl-3-methylbenzoic acid and Mn salts | 140 °C, 250 W, 5 min | Octanuclear Mn(II)/Mn(III) complex | 23% | ucr.ac.cr |

Synthetic Routes to Key Intermediates and Precursors

The efficient synthesis of complex molecules often relies on the availability of key intermediates and precursors. The following sections detail the preparation of important building blocks that can be utilized in the synthesis of this compound and its derivatives.

Preparation of 2-Methoxy-6-methylbenzoic Acid from Nitrobenzoic Acid Derivatives

A common route to 2-methoxy-6-methylbenzoic acid involves a multi-step process starting from a nitrobenzoic acid derivative. google.com The general sequence involves the reduction of a nitro group, followed by diazotization and subsequent methylation.

A typical synthesis starts with 2-methyl-6-nitrobenzoic acid or its methyl ester. google.com The first step is a reduction hydrogenation reaction to convert the nitro group to an amino group, yielding 2-amino-6-methylbenzoic acid or its ester. This reduction is commonly carried out using hydrogen gas with a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst in a solvent like methanol (B129727).

The resulting amino compound then undergoes a diazotization reaction, followed by hydrolysis to replace the amino group with a hydroxyl group, forming methyl 2-hydroxy-6-methylbenzoate. Finally, the hydroxyl group is methylated using a reagent such as dimethyl sulfate (B86663) under alkaline conditions to produce 2-methoxy-6-methylbenzoate. google.com A final hydrolysis step then yields the desired 2-methoxy-6-methylbenzoic acid. google.com

Transformations Involving 2-Amino-3-methylbenzoic Acid as a Precursor

2-Amino-3-methylbenzoic acid is a versatile precursor for the synthesis of various substituted benzoic acids. It can be prepared from 3-methyl-2-nitrobenzoic acid via catalytic hydrogenation. prepchem.com In a typical procedure, a solution of 3-methyl-2-nitrobenzoic acid in ethanol (B145695) is treated with hydrogen gas over a 5% palladium on carbon catalyst. prepchem.com

Once formed, 2-amino-3-methylbenzoic acid can undergo a variety of transformations. For example, it can be converted to its methyl ester, methyl 2-amino-3-methylbenzoate, by reaction with methanol and anhydrous hydrogen chloride. prepchem.com This ester can then be used in further synthetic steps.

The following table outlines the preparation of 2-amino-3-methylbenzoic acid.

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-Methyl-2-nitrobenzoic acid | H₂, 5% Pd/C, ethanol | 2-Amino-3-methylbenzoic acid | prepchem.com |

Structural Elucidation and Conformational Analysis of 2 Isopropyl 6 Methylbenzoic Acid

X-Ray Crystallography for Solid-State Structure Determination

To understand the solid-state conformation of 2-isopropyl-6-methylbenzoic acid, an analysis of a closely related compound, 2-hydroxy-6-isopropyl-3-methylbenzoic acid, provides critical insights into the expected crystal packing, intermolecular forces, and substituent orientations. The presence of bulky ortho-substituents (isopropyl and methyl groups) flanking the carboxylic acid functionality dictates many of the structural features.

Crystal Packing and Intermolecular Interactions (Insights from 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid Dimers)

In the solid state, benzoic acid and its derivatives commonly form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. This is a highly stable arrangement that is expected to be the primary packing motif for this compound.

Table 1: Intermolecular Hydrogen Bond Geometry in 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid Dimers

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry |

|---|---|---|---|---|---|

| O1-H1···O2 | 0.84 | 1.81 | 2.6475(19) | 174 | Centrosymmetric Dimer |

Intramolecular Hydrogen Bonding Networks (Insights from 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid)

While this compound lacks a hydroxyl group for intramolecular hydrogen bonding, the analysis of 2-hydroxy-6-isopropyl-3-methylbenzoic acid highlights how such interactions can lock molecular conformations. In the hydroxy-analogue, a strong intramolecular hydrogen bond exists between the hydrogen of the ortho-hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction forms a six-membered ring, described by the S¹₁(6) graph-set notation.

This bond effectively restricts the rotational freedom of the functional groups, making the molecule more rigid. For this compound, the absence of this specific interaction means the primary intramolecular forces will be steric repulsion between the ortho-substituents and the carboxylic acid, which heavily influences the molecule's final conformation.

Conformational Analysis of Substituents (e.g., Isopropyl Group Tilt in 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid)

The steric hindrance imposed by the two ortho-substituents forces them, along with the carboxylic acid group, to adopt specific orientations to minimize repulsion. In the crystal structure of the analogue, 2-hydroxy-6-isopropyl-3-methylbenzoic acid, the carboxylic acid group is nearly coplanar with the benzene (B151609) ring, with a small dihedral angle of just 7.07(28)°.

In contrast, the bulky isopropyl group is significantly tilted out of the plane of the aromatic ring. The least-squares plane defined by the carbon atoms of the isopropyl group forms a dihedral angle of 74.17(9)° with the plane of the benzene ring. This pronounced tilt is a direct consequence of steric strain and is a key feature of the molecule's three-dimensional shape. It is highly probable that the isopropyl and methyl groups in this compound adopt a similar conformation with significant out-of-plane tilting to accommodate each other and the adjacent carboxylic acid.

Table 2: Key Dihedral Angles in 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid

| Groups Defining Planes | Dihedral Angle (°) |

|---|---|

| Carboxylic Acid Group & Benzene Ring | 7.07(28) |

| Isopropyl Group & Benzene Ring | 74.17(9) |

Advanced Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

While a definitive peer-reviewed spectrum for this compound is not widely published, its ¹H and ¹³C NMR spectra can be predicted based on established principles and data from related compounds like benzoic acid and its substituted derivatives.

¹H NMR: The proton NMR spectrum is expected to show several distinct signals. The acidic proton of the carboxyl group (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The three protons on the aromatic ring would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methine proton (-CH) of the isopropyl group would be a septet around 3.0-3.5 ppm, coupled to the six methyl protons. The six methyl protons (-CH₃) of the isopropyl group would present as a doublet near 1.2 ppm. Finally, the methyl group attached directly to the ring would be a singlet in the 2.3-2.6 ppm region.

¹³C NMR: The carbon NMR spectrum would also show characteristic signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-175 ppm. The six aromatic carbons would resonate between 125-145 ppm, with the quaternary carbons attached to the substituents showing distinct shifts. The aliphatic carbons of the isopropyl group (methine and methyls) and the ring's methyl group would appear upfield, typically in the 15-35 ppm range.

Table 3: Predicted NMR Chemical Shift Ranges for this compound

| Group | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid | -COOH | > 10 (singlet, broad) | ~170-175 |

| Aromatic | -C₆H₃- | ~7.0-8.0 (multiplet) | ~125-145 |

| Isopropyl (methine) | -CH(CH₃)₂ | ~3.0-3.5 (septet) | ~30-35 |

| Isopropyl (methyl) | -CH(CH₃)₂ | ~1.2 (doublet) | ~20-25 |

| Methyl | -CH₃ | ~2.3-2.6 (singlet) | ~15-20 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes. For this compound, the spectra would be dominated by vibrations of the carboxylic acid, the substituted benzene ring, and the alkyl groups.

The most prominent feature in the IR spectrum would be a very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer, typically spanning from 2500 to 3300 cm⁻¹. The C=O stretching vibration of the carbonyl group would give rise to a strong, sharp absorption band around 1700 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. C-H stretching vibrations from both the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopropyl and methyl groups (below 3000 cm⁻¹) would also be present.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 2500-3300 | O-H stretch (H-bonded) | Carboxylic Acid Dimer | Strong, Broad |

| 2850-2970 | C-H stretch | Isopropyl, Methyl | Medium-Strong |

| ~1700 | C=O stretch | Carboxylic Acid | Strong |

| 1450-1600 | C=C stretch | Aromatic Ring | Medium-Variable |

| ~1400 | O-H bend | Carboxylic Acid | Medium |

| ~1300 | C-O stretch | Carboxylic Acid | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₄O₂), the molecular weight is 178.23 g/mol . lookchem.com In a typical electron ionization (EI) mass spectrum, the molecule is expected to display a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of this compound is influenced by the presence of the alkyl and carboxylic acid functional groups on the benzene ring. The fragmentation pathways of similarly substituted benzoic acids, such as 2-methylbenzoic acid and other alkylbenzoic acids, provide insight into the expected fragmentation of the title compound.

A primary fragmentation pathway for alkyl-substituted aromatic compounds involves the cleavage of the benzylic bond, which is the bond adjacent to the aromatic ring. For this compound, this would lead to the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary carbocation. Another significant fragmentation would be the loss of the entire isopropyl group (•CH(CH₃)₂).

The presence of the carboxylic acid group introduces other characteristic fragmentation patterns. A common fragmentation is the loss of a hydroxyl radical (•OH), resulting in an acylium ion. Another possibility is the loss of the entire carboxyl group (•COOH). Furthermore, the "ortho effect," a phenomenon observed in ortho-substituted aromatic compounds, can lead to specific rearrangements and fragmentation pathways, such as the intramolecular elimination of a neutral molecule like water (H₂O) or carbon monoxide (CO). The interaction between the ortho-substituents can facilitate unique fragmentation not seen in the meta and para isomers.

Based on the analysis of related structures, the following table summarizes the predicted significant fragments for this compound in an EI mass spectrum.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | Loss of a methyl radical |

| 135 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 161 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 133 | [M - COOH]⁺ | Loss of the carboxyl group |

| 150 | [M - CO]⁺ | Loss of carbon monoxide |

| 119 | [C₉H₁₁]⁺ | Loss of the carboxyl group and a methyl group |

This table is predictive and based on the fragmentation patterns of structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with the substituted benzene ring.

Aromatic compounds like benzoic acid derivatives typically exhibit two main absorption bands in the UV region. These bands arise from π → π* transitions within the benzene ring. The position and intensity of these absorption bands are influenced by the nature and position of the substituents on the ring.

For benzoic acid itself, a strong primary absorption band (the E-band) appears around 200-210 nm, and a weaker secondary band (the B-band) is observed around 230-280 nm. The presence of alkyl groups, such as methyl and isopropyl, generally causes a small bathochromic (red) shift, which is a shift to longer wavelengths, and a slight increase in the intensity of these bands.

The carboxylic acid group, being a chromophore, also influences the spectrum. The electronic transitions associated with the carbonyl group (n → π*) can sometimes be observed as a weak shoulder on the main absorption bands.

In the case of this compound, the steric hindrance caused by the two ortho-substituents can affect the planarity of the carboxylic acid group with respect to the benzene ring. This loss of planarity can lead to a hypsochromic (blue) shift, a shift to shorter wavelengths, and a decrease in the molar absorptivity (intensity) of the B-band compared to less sterically hindered isomers.

The expected electronic transitions and their approximate absorption maxima (λmax) for this compound in a non-polar solvent are summarized in the table below.

| Absorption Band | Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) |

| E-band | π → π* (Benzene ring) | ~ 210 - 220 | High |

| B-band | π → π* (Benzene ring) | ~ 270 - 280 | Moderate to Low |

This table is predictive and based on the UV-Vis spectra of structurally similar compounds. The exact λmax and ε values can vary with the solvent used.

Chemical Reactivity and Transformation Mechanisms

Carboxylic Acid Group Reactivity

The chemical behavior of the carboxylic acid moiety is significantly modulated by the steric shielding imposed by the adjacent isopropyl and methyl groups. This steric hindrance makes reactions that require direct nucleophilic attack at the carboxyl carbon exceptionally challenging compared to unhindered benzoic acids.

The esterification of 2,6-disubstituted benzoic acids, including 2-isopropyl-6-methylbenzoic acid, is notoriously difficult under standard acid-catalyzed Fischer esterification conditions. publish.csiro.aurug.nl The steric bulk of the ortho substituents impedes the approach of the alcohol nucleophile to the protonated carbonyl carbon, hindering the formation of the necessary tetrahedral intermediate. publish.csiro.au

Acid-Catalyzed Processes: Conventional Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is inefficient for sterically hindered acids. tcu.edublogspot.com The mechanism (AAC2) is sensitive to steric effects. publish.csiro.au To overcome this steric barrier, more forceful methods or alternative mechanistic pathways are required. One successful approach involves the use of a large excess of the alcohol and a strong acid catalyst at elevated temperatures, but yields can remain low. libretexts.org

Acylium Ion Intermediates: A more effective pathway for the esterification of sterically hindered benzoic acids proceeds through the formation of an acylium ion (R-C≡O+). rsc.org This highly electrophilic intermediate is generated by reacting the carboxylic acid with a strong dehydrating agent, such as concentrated sulfuric acid or by using thionyl chloride (SOCl2) to first form an acyl chloride. libretexts.orgrsc.org The acylium ion, being planar, is less sterically hindered than the original carboxylic acid and can be readily attacked by the alcohol nucleophile, even a bulky one, to form the ester. rsc.org

Density Functional Theory (DFT) calculations on similar sterically hindered acids, like 2,4,6-trimethylbenzoic acid, support a mechanism where the reaction between an acylium ion and two alcohol molecules is a spontaneous trimolecular process. rsc.org

| Esterification Method | Conditions | Mechanistic Feature | Applicability to this compound |

| Fischer Esterification | Alcohol, H2SO4, Heat | AAC2 mechanism; tetrahedral intermediate. publish.csiro.au | Inefficient due to severe steric hindrance from ortho-substituents. publish.csiro.aurug.nl |

| Acyl Chloride Formation | SOCl2, then Alcohol | Nucleophilic acyl substitution via an intermediate acyl chlorosulfite. libretexts.org | Effective; circumvents direct attack on the hindered carboxyl group. |

| Acylium Ion Generation | Concentrated H2SO4 | Formation of a highly reactive, planar acylium ion. rsc.org | Highly effective; the electrophilic acylium ion is readily attacked by the alcohol. rsc.org |

| Mitsunobu Reaction | Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Alcohol | Forms an acyloxyphosphonium salt intermediate. researchgate.net | A convenient and effective method for esterifying benzoic acids, even with some steric hindrance. researchgate.net |

Direct formation of amides from the reaction of this compound with an amine is thermally unfavorable and kinetically slow due to the high activation energy required to expel the hydroxide (B78521) leaving group. The steric hindrance around the carboxyl group further complicates this transformation. dur.ac.uk Consequently, the carboxylic acid must first be activated.

Common methods for amide formation involve the use of coupling reagents that convert the hydroxyl group into a better leaving group. fishersci.it

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to yield the corresponding amide. libretexts.orgfishersci.it

Onium Salts: Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for forming amides, even with sterically demanding substrates. fishersci.it They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) to form an activated ester, which rapidly reacts with the amine. rsc.org

The general procedure involves dissolving the carboxylic acid, coupling reagent, and a base in an aprotic solvent like DMF, followed by the addition of the amine. fishersci.it

| Amidation Reagent | Intermediate | Typical Conditions | Relevance for Hindered Acids |

| SOCl2 | Acyl Chloride | Thionyl chloride, then amine | Classic, effective two-step method. |

| DCC/EDC | O-acylisourea | DCC or EDC, amine, aprotic solvent. libretexts.org | Widely used, effective for many systems. |

| HATU/HBTU | Activated Ester | HATU/HBTU, DIEA, amine, DMF. fishersci.it | Very high efficiency, suitable for challenging and sterically hindered couplings. rsc.org |

Decarboxylation, the removal of the carboxyl group as CO2, is a reaction that aromatic carboxylic acids can undergo under specific conditions, typically high temperatures. google.com For benzoic acid derivatives, the stability of the resulting aryl anion or aryl radical intermediate is crucial. The presence of ortho substituents can facilitate decarboxylation by introducing steric strain that destabilizes the ground state of the starting acid, thereby lowering the activation energy for the reaction. d-nb.info

Several metal-catalyzed methods have been developed for the decarboxylation of aromatic acids:

Copper-Catalyzed Decarboxylation: Heating an aromatic carboxylic acid with a copper salt (e.g., copper(I) oxide or copper chromite) in a high-boiling solvent like quinoline (B57606) is a classic method. google.com This process is thought to proceed via a copper carboxylate intermediate.

Palladium-Catalyzed Protodecarboxylation: Palladium catalysts have been shown to effect decarboxylation at lower temperatures, although the scope can be limited to electron-rich benzoic acids with multiple ortho substituents. d-nb.inforesearchgate.net

Silver-Catalyzed Decarboxylation: Silver salts, often silver carbonate, can catalyze the protodecarboxylation of a range of aromatic carboxylic acids, including those with both electron-donating and electron-withdrawing groups. An ortho substituent is often required for this transformation to be efficient. d-nb.inforsc.org The mechanism may involve the formation of a silver carboxylate followed by the generation of an aryl-silver intermediate or an aryl radical, depending on the conditions. d-nb.info

Given its structure, this compound would be a good candidate for these ortho-substituent-assisted decarboxylation reactions. d-nb.info

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring towards electrophilic substitution is governed by the combined electronic and steric effects of the three substituents. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. minia.edu.egtruman.edu Conversely, the isopropyl and methyl groups are activating, ortho- and para-directing groups via induction and hyperconjugation.

The outcome of electrophilic aromatic substitution on this compound is a contest between the directing effects of the substituents. The powerful meta-directing effect of the carboxyl group would favor substitution at the C3 and C5 positions. The activating alkyl groups direct towards the C3 and C5 positions (para to one alkyl group and ortho to the other) and the C4 position (ortho to both alkyl groups).

Nitration: The nitration of benzoic acid typically requires harsh conditions (concentrated HNO3 and H2SO4) and yields the 3-nitro product. truman.eduscribd.com For this compound, the activating alkyl groups would accelerate the reaction compared to benzoic acid itself. The C3 and C5 positions are electronically favored by both the carboxyl and the alkyl groups. However, the C4 position, while activated by both alkyl groups, is sterically hindered by the adjacent isopropyl and methyl groups. Therefore, nitration is expected to occur primarily at the C3 and C5 positions, which are equivalent due to symmetry. Studies on the nitration of m-toluic acid (3-methylbenzoic acid) show that the nitro group is directed to the 2, 4, and 6 positions, with selectivity depending on the nitrating agent and conditions. google.com

Halogenation: Halogenation with Br2 or Cl2 in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3) follows similar principles of electrophilic aromatic substitution. minia.edu.eglibretexts.org The electrophile (Br+ or Cl+) will attack the positions of highest electron density that are sterically accessible. As with nitration, substitution is strongly favored at the C3/C5 position.

| Reaction | Reagents | Expected Major Product(s) | Controlling Factors |

| Nitration | Conc. HNO3, Conc. H2SO4 | 3-Nitro-2-isopropyl-6-methylbenzoic acid | Meta-directing COOH group and ortho, para-directing alkyl groups all favor the C3/C5 position. truman.edu |

| Halogenation | Br2/FeBr3 or Cl2/AlCl3 | 3-Halo-2-isopropyl-6-methylbenzoic acid | Electronic directing effects and steric hindrance guide the electrophile to the C3/C5 position. minia.edu.eg |

The direct oxidation of the aromatic ring of this compound is difficult. However, hydroxylated analogues of this compound can be oxidized to form quinones. For instance, a hypothetical hydroxylated derivative such as 2-hydroxy-5-isopropyl-3-methyl-1,4-benzoquinone could be formed from the corresponding hydroquinone (B1673460). The oxidation of phenols and hydroquinones to quinones is a common transformation, often achieved with strong oxidizing agents like chromic acid or Fremy's salt.

The study of quinone analogues is relevant in various biological contexts. For example, quinones like plastoquinone (B1678516) are involved in electron transport chains in photosynthesis. nih.gov The redox behavior of synthetic quinone analogues is often studied to understand their potential as inhibitors or mimics of natural quinones. The oxidation of a hydroxylated derivative of this compound would follow established pathways for phenol (B47542) and hydroquinone oxidation, leading to the corresponding benzoquinone structure.

Reduction Reactions (e.g., Conversion of Carboxyl Group to Alcohols)

The reduction of the carboxyl group in this compound to a primary alcohol (2-isopropyl-6-methylbenzyl alcohol) is a standard transformation. However, the steric hindrance imposed by the bulky isopropyl and methyl groups at the ortho positions influences the choice of reducing agent and reaction conditions.

Carboxylic acids are generally less reactive towards reduction than aldehydes or ketones. libretexts.org Strong reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of carboxylic acids to primary alcohols. libretexts.orguou.ac.indoubtnut.com The reaction proceeds by the delivery of a hydride ion to the carbonyl carbon. libretexts.org

The general mechanism for the reduction of a carboxylic acid with LiAlH₄ involves the initial deprotonation of the acidic proton, followed by the reduction of the resulting carboxylate salt. Two equivalents of hydride are delivered to the carbonyl carbon during this process. libretexts.org

Table 1: Common Reducing Agents for Carboxylic Acid Reduction

| Reducing Agent | Reactivity with Carboxylic Acids | Typical Solvents |

| Lithium aluminum hydride (LiAlH₄) | High | Diethyl ether, Tetrahydrofuran (THF) |

| Sodium borohydride (B1222165) (NaBH₄) | Very low to none | Methanol (B129727), Ethanol (B145695) |

| Borane (BH₃) | High | Tetrahydrofuran (THF) |

While sodium borohydride is a milder reducing agent capable of reducing aldehydes and ketones, it is generally ineffective for the reduction of carboxylic acids and esters under standard conditions. libretexts.org The increased steric bulk around the carboxyl group in this compound, due to the ortho substituents, can further hinder the approach of the reducing agent, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) compared to an unhindered benzoic acid.

Influence of Isopropyl and Methyl Substituents on Reaction Selectivity and Rate

The isopropyl and methyl groups at the C2 and C6 positions exert significant electronic and steric effects that modulate the reactivity of this compound.

Electronic Effects: Alkyl groups are generally considered to be electron-donating through an inductive effect (+I) and hyperconjugation. elsevier.es This electron-donating nature can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution. When attached to an sp² hybridized carbon of the benzene ring, alkyl groups can act as π-donors, which increases the electron density of the ring. elsevier.es This increased electron density would typically activate the ring towards electrophilic aromatic substitution. However, the steric effects often dominate in such a crowded molecule.

Steric Effects: The primary influence of the ortho-isopropyl and -methyl groups is steric hindrance. wikipedia.orgwordpress.com This steric bulk forces the carboxyl group to twist out of the plane of the benzene ring, a phenomenon known as Steric Inhibition of Resonance (SIR). wikipedia.orgvedantu.comcgchemistrysolutions.co.in

Impact on Acidity: The SIR effect caused by the ortho substituents inhibits the resonance between the carboxyl group and the phenyl ring. wikipedia.orgwordpress.com This disruption of coplanarity increases the acidity of the benzoic acid derivative compared to benzoic acid itself. wikipedia.orgvedantu.com This is a hallmark of the "ortho effect." wordpress.comvedantu.com

Impact on Reaction Rates: The steric hindrance can significantly decrease the rate of reactions involving the carboxyl group. For instance, in esterification reactions, the approach of an alcohol molecule to the carbonyl carbon is impeded, leading to slower reaction rates compared to less substituted benzoic acids. bac-lac.gc.ca Similarly, in reactions where the aromatic ring is the target, the bulky ortho groups can block access to certain positions, thereby influencing regioselectivity. For example, while alkyl groups are typically ortho, para-directing in electrophilic aromatic substitution, the significant steric hindrance in this compound would likely favor substitution at the less hindered para position (C4) if any were to occur. masterorganicchemistry.commsu.edu Studies on the reaction of ortho-substituted benzoic acids with diazodiphenylmethane (B31153) have shown that the rate can be influenced by a combination of polar and steric effects, with bulky alkyl groups affecting the rate. rsc.org

Mechanistic Studies of Molecular Fragmentation and Rearrangements (Ortho Effects in Substituted Benzoic Acids)

The "ortho effect" is a term used to describe the unique influence of ortho-substituents on the reactivity of benzene derivatives, which is not solely explained by simple electronic and steric considerations. wordpress.comvedantu.com In this compound, this effect is pronounced due to the presence of two ortho groups.

Mechanistic studies, particularly using mass spectrometry, have provided insights into the fragmentation and rearrangement pathways of ortho-substituted benzoic acids. researchgate.netnih.gov The interaction between the vicinal carboxyl group and the ortho-substituents can trigger specific decomposition reactions that are not observed in their meta and para isomers. nist.gov

For ortho-alkyl-substituted benzoic acids, a characteristic fragmentation pathway upon electron ionization is the loss of a water molecule. researchgate.net This process is believed to occur through a multi-step mechanism involving an initial 1,5-hydrogen transfer from the ortho-alkyl group to the carbonyl oxygen of the carboxylic acid. This forms a distonic ion intermediate, which then undergoes further rearrangement to eliminate water. researchgate.net The stability and lifetime of this intermediate can influence the kinetic energy released during fragmentation. researchgate.net

Table 2: Key Fragmentation Characteristics in Mass Spectrometry

| Isomer Type | Fragmentation Behavior | Driving Factor |

| Ortho-substituted | Specific rearrangements, e.g., loss of water. researchgate.net | Interaction of vicinal groups ("ortho effect"). nist.gov |

| Meta- and Para-substituted | Generally similar, more predictable fragmentation. | Standard electronic and resonance effects. |

In the case of this compound, the presence of two ortho-alkyl groups provides multiple sites for such hydrogen transfer reactions, potentially leading to complex fragmentation patterns. The study of these fragmentation mechanisms is crucial for the structural elucidation of such isomers by mass spectrometry. nih.govnih.gov The steric strain in the molecule can also be a driving force for rearrangements, seeking to relieve the steric congestion upon ionization or fragmentation. Research on 2,6-disubstituted benzoic acids has been a subject of interest to understand these cumulative ortho effects. jst.go.jpresearchgate.netcas.cz

Investigation of Derivatives, Analogues, and Structure Activity Relationships

Synthesis and Characterization of Esters of 2-Isopropyl-6-methylbenzoic Acid

The synthesis of esters from this compound is a fundamental transformation that modulates the compound's polarity and reactivity. Standard esterification procedures can be employed, though specific conditions may be required to overcome the steric hindrance imposed by the ortho-isopropyl and methyl groups. One common method involves the reaction of the parent benzoic acid with an alcohol in the presence of an acid catalyst.

Alternatively, the acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol. For instance, treatment of a substituted benzoic acid with an alkylating agent like methyl iodide in the presence of a base such as sodium carbonate in a polar solvent like dimethylformamide (DMF) can yield the corresponding methyl ester google.com.

The characterization of these esters relies on standard spectroscopic techniques. Infrared (IR) spectroscopy would confirm the presence of the ester carbonyl group, typically observed in the region of 1735-1700 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for detailed structural elucidation, with ¹H NMR showing characteristic signals for the isopropyl, methyl, and aromatic protons, as well as the protons of the alcohol moiety. ¹³C NMR would provide information on the carbon skeleton of the molecule.

A study on benzoic acid derivatives as antifeedants for the pine weevil, Hylobius abietis, identified methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate as highly effective researchgate.net.

Amide Derivatives and Their Synthetic Routes

Amide derivatives of this compound are another important class of compounds. The synthesis of these amides typically proceeds through the activation of the carboxylic acid group, followed by reaction with a primary or secondary amine. A common synthetic route involves the conversion of the benzoic acid to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride rsc.org. The resulting acid chloride is then reacted with the desired amine to form the amide bond.

Another approach is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the direct condensation of the carboxylic acid with an amine. These methods are often preferred as they are milder and can be used with a wider range of functional groups. For example, a general procedure for synthesizing N-alkoxybenzamides involves converting the benzoic acid to its crude acid chloride, which is then reacted with an alkoxyamine hydrochloride in a biphasic mixture of potassium carbonate in ethyl acetate (B1210297) and water rsc.org.

The synthesis of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives has been reported, highlighting the evaluation of their binding affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors scispace.com.

Analogues with Modified Alkyl Substituents or Additional Aromatic Substituents

The properties of this compound can be further tuned by modifying the alkyl substituents or by introducing additional groups onto the aromatic ring. Varying the size and nature of the alkyl groups can influence the steric and electronic environment of the molecule. For instance, replacing the isopropyl group with a smaller or larger alkyl group would alter the steric hindrance around the carboxylic acid and the adjacent methyl group.

The introduction of additional substituents on the aromatic ring can significantly impact the compound's electronic properties and potential biological interactions. For example, the synthesis of 2-methoxy-6-methylbenzoic acid can be achieved from 2-methyl-6-nitrobenzoic acid through a multi-step process involving reduction, diazotization, hydrolysis, esterification, methylation, and final hydrolysis google.com. Furthermore, directed ortho-metalation techniques allow for the regioselective introduction of substituents at the 3- and 6-positions of 2-methoxybenzoic acids acs.org.

Structure-Activity Relationship (SAR) Studies in Related Benzoic Acid Scaffolds (Excluding Clinical Efficacy)

Structure-activity relationship (SAR) studies of benzoic acid derivatives have provided valuable insights into the structural requirements for various activities. For instance, in the context of antifeedant activity against the pine weevil, the positions of substituents and the nature of functional groups on the aromatic ring are critical researchgate.net. A quantitative structure-activity relationship (QSAR) study on the inhibitory effects of benzoic acid derivatives on tyrosinase indicated that the maximum positive and negative charges, as well as the charges on the oxygen atoms of the carboxyl group, are significant contributors to the inhibitory activity researchgate.net.

In another study focusing on inhibitors of mutant isocitrate dehydrogenase 1, it was found that for 1-arylpyridin-2(1H)-one derivatives, small ortho-alkoxy and ethyl substituents on the aryl ring were favorable for potency nih.gov. However, larger groups like isopropyl or phenyl, or the presence of a free hydroxyl group, led to only partial inhibition nih.gov.

| Compound | Modification | Observed Effect | Reference |

| 1-Arylpyridin-2(1H)-one | Small ortho-alkoxy substituent | Maintained potency | nih.gov |

| 1-Arylpyridin-2(1H)-one | Ortho-ethyl substituent | Maintained potency | nih.gov |

| 1-Arylpyridin-2(1H)-one | Ortho-isopropyl substituent | Partial inhibition | nih.gov |

| 1-Arylpyridin-2(1H)-one | Ortho-phenyl substituent | Partial inhibition | nih.gov |

| 1-Arylpyridin-2(1H)-one | Free hydroxyl group | Partial inhibition | nih.gov |

Salicylic (B10762653) Acid Derivatives as Related Chemical Entities (e.g., 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid)

Salicylic acid derivatives, which possess a hydroxyl group ortho to the carboxylic acid, represent a closely related class of compounds. A specific example is 2-hydroxy-6-isopropyl-3-methylbenzoic acid, a substituted derivative of benzoic acid nih.govresearchgate.net.

The crystal structure of 2-hydroxy-6-isopropyl-3-methylbenzoic acid reveals intramolecular hydrogen bonds between the hydroxyl and carboxyl groups nih.govresearchgate.net. Additionally, intermolecular hydrogen bonds lead to the formation of centrosymmetric carboxylic acid dimers nih.govresearchgate.net. In this molecule, the carboxylic acid group is nearly coplanar with the benzene (B151609) ring, while the isopropyl group is significantly tilted out of the plane nih.gov. The C—C—C bond angles within the aromatic ring range from 117.16° to 122.32° nih.govresearchgate.net.

Coordination Chemistry and Metal Complex Formation

2-Isopropyl-6-methylbenzoic Acid as a Ligand in Metal Coordination

The coordination behavior of this compound can be understood by examining the principles established for similar benzoic acid derivatives, particularly 2-hydroxy-6-isopropyl-3-methylbenzoic acid. nih.govresearchgate.net These types of molecules are versatile ligands for a variety of transition metals, as well as elements from the s- and p-blocks of the periodic table. nih.govresearchgate.net

Mono- and Bidentate Coordination Modes

Benzoic acid and its derivatives can act as ligands in several ways. They can coordinate to a metal center as a neutral molecule or, more commonly, after deprotonation of the carboxylic acid group, as an anionic ligand. nih.govresearchgate.net The coordination can occur in a monodentate fashion, where only one of the carboxylate oxygen atoms binds to the metal, or in a bidentate mode, where both oxygen atoms of the carboxylate group coordinate to the same metal center. nih.govresearchgate.net The specific coordination mode adopted is influenced by a variety of factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the benzoic acid ring. nih.govresearchgate.net

In the case of 2-hydroxy-6-isopropyl-3-methylbenzoic acid, the presence of the hydroxyl group in the ortho position introduces an additional potential coordination site. This allows for chelation, where both the carboxylate and the deprotonated hydroxyl group can bind to the same metal ion, leading to a bidentate coordination involving two different functional groups.

Influence of Substituents on Ligand Acidity (pKa) and Binding Behavior

The substituents on the aromatic ring have a profound effect on the acidity of the carboxylic acid group, which is quantified by its pKa value. nih.govresearchgate.net Electron-withdrawing groups tend to increase the acidity (lower the pKa) by stabilizing the resulting carboxylate anion through inductive or resonance effects. Conversely, electron-donating groups generally decrease the acidity (increase the pKa).

The acidity of the ligand is a critical factor in its coordination chemistry. nih.govresearchgate.net It influences the pH range at which the ligand will deprotonate and become available for binding to metal ions. Furthermore, the electronic effects of the substituents can modulate the electron density on the coordinating atoms, thereby affecting the strength and nature of the metal-ligand bond. nih.govresearchgate.net

The steric bulk of substituents, such as the isopropyl and methyl groups in this compound, also plays a crucial role. These bulky groups can influence the orientation of the ligand upon coordination and can lead to the formation of specific stereoisomers in the resulting metal complexes. nih.govresearchgate.net The significant tilt of the isopropyl group relative to the benzene (B151609) ring, as observed in the crystal structure of 2-hydroxy-6-isopropyl-3-methylbenzoic acid, can impact the accessibility of the coordination site.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with substituted benzoic acids can be achieved through various methods, including conventional bench-top reactions and microwave-assisted synthesis. ub.eduucr.ac.cr The choice of method can influence the reaction time, yield, and in some cases, the final product. ub.edu

Formation of Octanuclear Mn(II)/Mn(III) Complexes (Insights from 2-Hydroxy-6-isopropyl-3-methylbenzoic Acid)

Research on 2-hydroxy-6-isopropyl-3-methylbenzoic acid has demonstrated its ability to form high-nuclearity manganese complexes. ub.eduucr.ac.cr Specifically, the reaction of this ligand with manganese salts has yielded a new octanuclear mixed-valent Mn(II)/Mn(III) complex with the formula [Mn8O2(OMe)2Cl2(SALO)6(MeOH)4(H2O)2]. ub.edu This complex was successfully synthesized using both microwave-assisted and bench-top methods, with microwave synthesis offering a significantly faster route to the product. ub.edu The use of the substituted salicylic (B10762653) acid was advantageous due to the increased solubility of the resulting complex, which facilitated its characterization. ub.edu

Mixed Metal Coordination Complexes (e.g., Ni/Mn Complexes)

The versatility of 2-hydroxy-6-isopropyl-3-methylbenzoic acid as a ligand extends to the formation of heterometallic complexes. ub.eduucr.ac.cr In a mixed-metal system containing both manganese and nickel salts, bench-top reactions have led to the formation of new heterometallic distorted cubane (B1203433) complexes. ub.eduucr.ac.cr These complexes have the general formulas [Pr2NH2][Mn2Ni2(OH)2(L1)2(SALO)2(SALOH)3] and [Pr2NH2][Mn2Ni2(OH)(OMe)2(L1)(MeCN)(SALO)2(SALOH)3], where L1H is 3-dimethylamino-1-propanol. ub.eduucr.ac.cr Interestingly, under microwave conditions, the reaction of the same starting materials did not yield the mixed-metal complex, but rather a Mn7 complex, indicating that the synthetic method can be a critical variable in determining the outcome of these reactions. researchgate.net

Structural Analysis of Coordination Compounds by X-Ray Diffraction

For the parent ligand, 2-hydroxy-6-isopropyl-3-methylbenzoic acid, X-ray diffraction analysis has revealed key structural features. nih.gov The molecule exhibits intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid group. nih.gov In the solid state, intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules lead to the formation of centrosymmetric dimers. nih.gov

The analysis also shows that the carboxylic acid group is nearly coplanar with the aromatic ring, while the isopropyl group is significantly tilted with respect to the benzene moiety. nih.gov The C—C—C bond angles within the aromatic ring are distorted from the ideal 120°, which is attributed to the steric strain imposed by the substituents. nih.gov

Below is a table summarizing key crystallographic data for 2-hydroxy-6-isopropyl-3-methylbenzoic acid. researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.8864 (17) |

| b (Å) | 6.6653 (7) |

| c (Å) | 18.238 (2) |

| V (ų) | 2052.7 (4) |

| Z | 8 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 200 |

| Data obtained from single-crystal X-ray diffraction analysis. |

Spectroscopic and Magnetic Properties of Metal Complexes

There is no available data in the reviewed scientific literature concerning the spectroscopic (e.g., Infrared, UV-Vis, NMR) or magnetic properties of metal complexes formed with this compound as a ligand. Research in this specific area has not been published or is not indexed in major scientific databases.

Applications of Coordination Complexes in Chemical Research (Excluding Pharmaceutical/Clinical)

Due to the lack of synthesized and characterized coordination complexes of this compound in the available literature, there are no documented applications of such complexes in chemical research, including fields like catalysis or materials science. While coordination complexes of other sterically hindered carboxylates have been investigated for catalytic purposes, no such studies have been reported for complexes of this compound.

Computational and Theoretical Insights into this compound Remain to be Elucidated

Despite a thorough search of scientific literature and computational chemistry databases, detailed theoretical and computational investigations specifically focused on the chemical compound This compound are not publicly available at this time. The requested analyses, including Density Functional Theory (DFT) calculations for optimized geometries, electronic structures, and vibrational frequencies, as well as high-level ab initio calculations for thermochemical properties, have not been reported for this specific molecule.

Similarly, predictive studies on its spectroscopic parameters (NMR, IR, Raman), Molecular Electrostatic Potential (MEP) surface analysis, Frontier Molecular Orbital (FMO) analysis (HOMO/LUMO energies), and Non-Bonding Orbital (NBO) analysis for this compound are absent from the current body of scientific literature.

While computational studies on other substituted benzoic acid derivatives are available, the unique steric and electronic effects imparted by the specific 2-isopropyl and 6-methyl substitution pattern make direct extrapolation of data from other analogs scientifically unsound. For instance, studies on related compounds like 2-hydroxy-3-isopropyl-6-methylbenzoic acid nih.govchemicalbook.com and various other methyl- or isopropyl-substituted benzoic acids grafiati.comljmu.ac.ukresearchgate.netresearchgate.net highlight the sensitivity of molecular properties to the precise arrangement of substituents on the benzene ring. These studies employ a range of computational methods to explore molecular structure, reactivity, and thermochemistry researchgate.netresearchgate.netrsc.orgswarthmore.edunist.govacs.org.

General principles of the requested computational methods are well-established. DFT and ab initio methods are powerful tools for predicting molecular properties nih.gov. MEP analysis provides insights into the reactive sites of a molecule by mapping the electrostatic potential onto the electron density surface uni-muenchen.deresearchgate.net. FMO theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity and electronic transitions ossila.comwikipedia.orgyoutube.com. NBO analysis offers a detailed picture of electron delocalization and bonding interactions within a molecule uni-muenchen.defaccts.de. However, the application of these methods to this compound has not been documented in available research.

Therefore, a comprehensive article detailing the computational and theoretical chemistry of this compound, as per the requested outline, cannot be generated at this time due to the absence of specific research data for this compound. Further experimental and theoretical work is required to characterize its properties.

Computational and Theoretical Chemistry Investigations

Analysis of Intermolecular Interactions and Hydrogen Bonding

Computational chemistry offers powerful tools to analyze the non-covalent interactions that govern the supramolecular assembly of 2-isopropyl-6-methylbenzoic acid. A primary interaction in benzoic acid derivatives is the hydrogen bonding between carboxylic acid groups. In the solid state, these molecules are expected to form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov

This dimerization is a common and highly stable motif for carboxylic acids. In the case of sterically hindered benzoic acids, such as those with ortho-substituents like the isopropyl and methyl groups in this compound, the planarity of the carboxylic acid group relative to the benzene (B151609) ring can be influenced. researchgate.net Computational models can predict the geometry and energy of these hydrogen bonds.

For a closely related compound, 2-hydroxy-6-isopropyl-3-methylbenzoic acid, crystallographic studies have identified both intramolecular and intermolecular hydrogen bonds. nih.gov The intermolecular interactions result in the formation of centrosymmetric dimers, which are described by an R²₂(8) graph-set descriptor. nih.gov Similar dimeric structures are anticipated for this compound. The strength and nature of these interactions can be further elucidated using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis, which can characterize and visualize weak interactions.

The accuracy of computational models is paramount, and they are rigorously validated against experimental data, most notably single-crystal X-ray diffraction data. For a given crystal structure, computational methods, particularly Density Functional Theory (DFT), can be used to optimize the geometry of the molecule and the crystal lattice. The results are then compared with the experimental crystallographic parameters.

For the analogous compound 2-hydroxy-6-isopropyl-3-methylbenzoic acid, a detailed crystallographic dataset is available, which serves as an excellent benchmark for computational models. nih.gov Key parameters for comparison include bond lengths, bond angles, and torsion angles. Discrepancies between computational predictions and experimental data can often be resolved by accounting for intermolecular interactions and solvent effects in the computational model.

A critical aspect of validation is the correct prediction of the hydrogen-bonding network. Graph-set analysis of the experimental data for the hydroxy-analog reveals an intramolecular S¹₁(6) motif and an intermolecular R²₂(8) motif. nih.gov A reliable computational model must be able to reproduce these motifs and their geometries with high fidelity. The process involves placing experimentally determined atom positions, including hydrogen atoms, and refining them within the computational framework to achieve the best fit with the experimental electron density. nih.gov

Below is a table showcasing the kind of crystallographic data from a related compound that is used for validating computational models.

Table 1: Crystallographic Data for the Analogous 2-Hydroxy-6-isopropyl-3-methylbenzoic acid. nih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.22 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.8864 (17) |

| b (Å) | 6.6653 (7) |

| c (Å) | 18.238 (2) |

| Volume (ų) | 2052.7 (4) |

| Z | 8 |

| Temperature (K) | 200 |

Reaction Mechanism Studies Using Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. For sterically hindered benzoic acids like this compound, understanding reaction pathways can be particularly challenging experimentally. DFT calculations are a common choice for mapping out the potential energy surfaces of reactions, identifying transition states, and calculating activation energies. rsc.org

A relevant example is the computational study of the acid-catalyzed esterification of 2,4,6-trimethylbenzoic acid, which shares the feature of ortho-substituents. rsc.org DFT calculations on this reaction suggest that the mechanism proceeds through a highly reactive acylium ion (R-C⁺=O) intermediate. This is formed by the protonation of the hydroxyl-oxygen of the carboxylic acid, which is the rate-controlling step with a calculated activation energy of 4-10 kcal/mol. rsc.org This contrasts with the traditional tetrahedral intermediate mechanism. The study found that for sterically hindered benzoic acids, this acylium ion pathway is more favorable. rsc.org A similar mechanistic investigation could be applied to this compound to determine its reactivity in esterification and other reactions.

Prediction of Non-Linear Optical (NLO) Properties

Computational chemistry provides a framework for the prediction of non-linear optical (NLO) properties of molecules. These properties are of interest for applications in optoelectronics and photonics. alrasheedcol.edu.iq The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters that are calculated to predict NLO activity include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

DFT and Time-Dependent DFT (TD-DFT) are the primary methods used for these predictions. alrasheedcol.edu.iqresearchgate.net For instance, studies on benzoic acid and its derivatives have employed methods like Hartree-Fock and DFT with basis sets such as 6-311++G(2d,2p) to calculate these NLO parameters. alrasheedcol.edu.iqresearchgate.net The presence of electron-donating and electron-accepting groups, as well as π-conjugated systems, can significantly enhance NLO properties. While this compound does not have strong traditional donor-acceptor groups, the electronic distribution within the molecule, influenced by the alkyl substituents, would determine its NLO response.

A typical computational workflow would involve optimizing the molecular geometry and then performing calculations to obtain the values for μ, α, and β. These calculated values are often compared to a reference compound, like urea, to gauge the potential NLO performance. researchgate.net

Table 2: Key Parameters Calculated for NLO Property Prediction.

| Parameter | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within a molecule. |

| Linear Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response of a molecule. |

Development of Group-Additivity Procedures for Thermochemical Estimations

Group-additivity (GA) methods are empirical tools used to estimate the thermochemical properties of molecules, such as the enthalpy of formation, with reasonable accuracy. researchgate.netresearchgate.net These methods are based on the principle that the properties of a larger molecule can be approximated by summing the contributions of its smaller constituent functional groups. nist.gov

For substituted benzoic acids, GA procedures have been developed to predict properties like vaporization enthalpies and gas-phase and liquid-phase enthalpies of formation. researchgate.net The development of such a procedure involves compiling reliable experimental data for a series of related compounds and deriving group contribution values through statistical analysis. researchgate.net Computational methods, such as high-level quantum-chemical calculations (e.g., G4), can be used to generate accurate thermochemical data, especially for molecules where experimental data is scarce or unreliable, thus complementing the experimental dataset. researchgate.net

For a molecule like this compound, a GA scheme would require specific group values for the substituted benzene ring. However, simple additivity can sometimes fail due to interactions between adjacent functional groups, a phenomenon known as the buttressing effect, which can cause steric strain and deviations from the expected additive values. psu.edu Therefore, correction terms for these non-nearest neighbor interactions are often necessary to improve the accuracy of the predictions. nist.gov The development of a robust GA procedure for this class of compounds would involve a careful consideration of these intramolecular interactions.

Advanced Analytical Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of benzoic acid derivatives due to their polarity and UV-absorbing properties. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For 2-isopropyl-6-methylbenzoic acid and related compounds, reversed-phase HPLC (RP-HPLC) is commonly employed.

In RP-HPLC, a nonpolar stationary phase, typically octadecyl (C18) or octyl (C8) silane, is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). rsc.orgepa.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The retention time, the time it takes for the analyte to pass through the column, is characteristic of the compound under specific conditions and is used for identification.

Quantification is typically achieved using a UV detector, as the benzene (B151609) ring in benzoic acid derivatives is a strong chromophore. caymanchem.comijpsjournal.com The detector measures the absorbance of the eluate at a specific wavelength, and the peak area is proportional to the concentration of the compound. A calibration curve is generated using standards of known concentration to quantify the amount of the analyte in a sample. usda.govepa.gov The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid group, which in turn affects retention. niph.go.jp Using a buffer to maintain a pH below the pKa of the acid ensures it remains in its non-ionized, more retained form. niph.go.jp

Table 1: Illustrative HPLC Conditions for Analysis of Benzoic Acid Derivatives This table provides example conditions based on methods used for similar compounds and general principles.

| Parameter | Condition | Rationale/Reference |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Common for separating nonpolar to moderately polar organic compounds. rsc.org |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid (gradient or isocratic) | Acetonitrile is a common organic modifier. Acid suppresses ionization of the carboxyl group, leading to better peak shape and retention. usda.govniph.go.jp |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. epa.gov |

| Column Temperature | 30-40 °C | Temperature control ensures reproducible retention times. usda.gov |

| Detection | UV Spectrophotometry at ~210-240 nm | Wavelengths where the aromatic ring and carboxyl group absorb UV light. caymanchem.com |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. usda.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid group, has low volatility and is prone to thermal degradation in the hot GC injection port. researchgate.net Therefore, a chemical modification step known as derivatization is essential prior to GC-MS analysis. researchgate.netnih.gov

Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives. researchgate.netresearchgate.net This improves chromatographic peak shape, reduces tailing, and enhances sensitivity. researchgate.net For carboxylic acids, the most common derivatization methods involve:

Esterification: The carboxylic acid is converted into an ester (e.g., a methyl ester) using reagents like (trimethylsilyl)diazomethane (TMSD) or boron trifluoride in methanol (BF3/MeOH). researchgate.net

Silylation: The acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net This is a very common technique for compounds with active hydrogens.

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification. nih.govbiorxiv.org

Table 2: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids

| Derivatization Reagent | Abbreviation | Target Functional Group | Derivative Formed | Reference |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acids, Hydroxyls, Amines | Trimethylsilyl (TMS) ether/ester | nih.govresearchgate.net |

| (Trimethylsilyl)diazomethane | TMSD | Carboxylic Acids | Methyl ester | researchgate.net |

| Boron Trifluoride/Methanol | BF3/MeOH | Carboxylic Acids | Methyl ester | researchgate.net |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Carbonyls (Aldehydes/Ketones) | Oxime | researchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic Acids, Hydroxyls | Trimethylsilyl (TMS) ether/ester | researchgate.net |

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF MS) for Complex Mixture Analysis

For the analysis of compounds in highly complex matrices without the need for derivatization, Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF MS) is an exceptionally powerful tool. researchgate.net This technique combines the separation capabilities of HPLC with the high-resolution and high-mass-accuracy detection of a QTOF mass spectrometer. copernicus.orgmiljodirektoratet.no

The process begins with the separation of the mixture by HPLC. The column eluent is then introduced into the electrospray ionization (ESI) source. ESI is a soft ionization technique that generates charged molecular ions (e.g., [M-H]⁻ for an acid in negative ion mode or [M+H]⁺ in positive ion mode) with minimal fragmentation. rsc.org This is particularly advantageous for determining the molecular weight of the intact compound.

The ions are then guided into the QTOF mass analyzer. This hybrid instrument consists of a quadrupole, which can be used to select a specific ion, and a time-of-flight (TOF) analyzer, which separates ions based on the time it takes them to travel through a flight tube. The TOF analyzer provides very high mass resolution and accuracy, allowing for the determination of the elemental composition of an ion from its exact mass. researchgate.net This capability is invaluable for identifying unknown compounds, such as metabolites or environmental degradation products of this compound, by distinguishing between compounds with the same nominal mass but different elemental formulas. researchgate.net

Applications in Environmental Chemistry Research (e.g., Identification in Secondary Organic Aerosols)

The study of atmospheric aerosols is a significant area of environmental chemistry research due to their impact on climate and human health. rsc.orgrsc.org Secondary organic aerosols (SOAs) are formed in the atmosphere through the oxidation of volatile organic compounds (VOCs) from both natural (biogenic) and human-made (anthropogenic) sources. rsc.org

Aromatic compounds like toluene (B28343) and xylene, which are common anthropogenic pollutants, are known precursors to SOA. rsc.org Their atmospheric oxidation leads to the formation of a wide range of oxygenated products, including substituted benzoic acids. rsc.org Research has identified benzoic acid and its derivatives as components of atmospheric aerosols. rsc.org While this compound itself has not been explicitly reported as a major SOA component in the provided search results, the identification of structurally related compounds in aerosols suggests its potential relevance. For instance, compounds like 2-hydroxy-3-isopropyl-6-methyl-cyclohexanone and 3-isopropyl-6-keto-3-heptenoic acid have been listed as molecular constituents in models of secondary organic aerosol formation. core.ac.ukcaltech.edu The analytical techniques described, particularly GC-MS and LC-MS, are crucial for identifying and quantifying these trace organic compounds in complex aerosol samples. rsc.org

Quantitative Analysis Techniques (e.g., UV Spectrophotometry, Elemental Analysis)

Beyond chromatographic methods, other techniques are fundamental for the basic characterization and quantification of this compound.